4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene
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Overview
Description
4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene is a chemical compound with the molecular formula C8H8BrNO2S and a molecular weight of 262.13 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
One common method includes the reaction of 2-bromothiophene with 2-nitrobut-1-ene under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene can be compared with other thiophene derivatives, such as:
2-Bromo-3,3,3-trifluoropropene: Used in similar synthetic applications but with different electronic properties due to the presence of fluorine atoms.
2-Bromo-1-butene: Another brominated thiophene derivative with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C8H8BrNO2S |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
4-bromo-2-[(E)-2-nitrobut-1-enyl]thiophene |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-7(10(11)12)4-8-3-6(9)5-13-8/h3-5H,2H2,1H3/b7-4+ |
InChI Key |
NOUNFDINPKJINR-QPJJXVBHSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC(=CS1)Br)/[N+](=O)[O-] |
Canonical SMILES |
CCC(=CC1=CC(=CS1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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